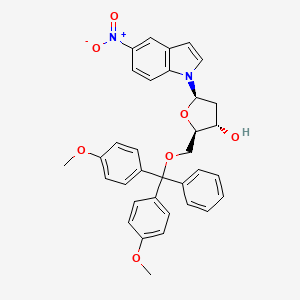

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

説明

The compound “1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE” is a complex organic molecule. The “5-O-(DIMETHOXYTRITYL)” part refers to a dimethoxytrityl (DMT) group attached at the 5’ position. DMT is a protecting group widely used for protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, a fully automated radiosynthesis procedure for [18F]FLT using 5′-O-(4,4′-dimethoxytriphenylmethyl)-2,3′-anhydro-thymidine (DMTThy) and simplified single neutral alumina column purification has been developed . Additionally, the deprotection (detritylation) of 5′- O - (4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalysed by dichloroacetic acid to give a 4,4′-dimethoxytrityl carbocation has been studied in toluene, dichloromethane and acetonitrile .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name and the known structures of its components. The “this compound” likely contains a nitroindole group, a deoxyribofuranosyl group (a type of sugar), and a dimethoxytrityl group .Chemical Reactions Analysis

The compound is likely involved in chemical reactions typical of its constituent groups. For instance, the dimethoxytrityl group is known to be involved in detritylation reactions, which are important in oligonucleotide synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The compound likely has properties typical of organic molecules with similar functional groups. For instance, the dimethoxytrityl group is known to exist as a stable cation in solution, appearing bright orange .科学的研究の応用

Nitro-Substituted Compounds in Medical Research

Antimycotic and Anticancer Applications Compounds like flucytosine (5-FC) showcase the transformation of a synthetic compound into metabolites that inhibit fungal RNA and DNA synthesis, with applications in severe systemic mycoses treatment. Its role in cancer treatment highlights the potential for nitro-substituted compounds in developing therapies (Vermes, Guchelaar, & Dankert, 2000).

Antiviral and Antibacterial Applications Nitazoxanide, another compound with a nitro group, demonstrates broad-spectrum antiviral and antibacterial activity, suggesting that nitro-substituted compounds could have varied applications in infectious disease treatment (Bharti et al., 2021).

Derivatives of Deoxyribonucleosides in Cancer Research

Chemotherapy and Drug Development Research into 5-fluorouracil and its derivatives, such as capecitabine, UFT, and S-1, focuses on improving the therapeutic effectiveness and reducing the toxicity of chemotherapeutic regimens. These studies underline the importance of deoxyribonucleoside derivatives in developing cancer treatments (Malet-Martino & Martino, 2002).

Nitroindoles in Neuroprotection and Anti-inflammatory Research

Neuroprotection and Inflammation The exploration of small molecule activators of the Nrf2-HO-1 antioxidant axis, involving compounds that may share functional similarities with nitroindoles, highlights the potential for these substances in modulating heme metabolism and inflammation, particularly in neurodegenerative diseases (Foresti et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, 5`-O-Dimethoxytrityl-deoxythymidine, suggests that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use personal protective equipment when handling it .

特性

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUUHWAGHVMBHL-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

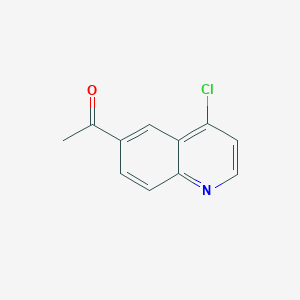

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

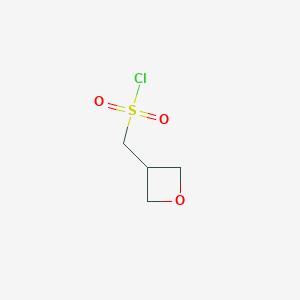

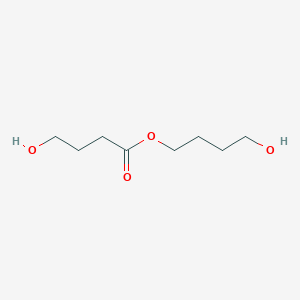

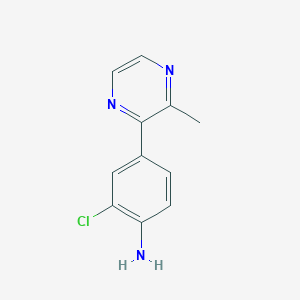

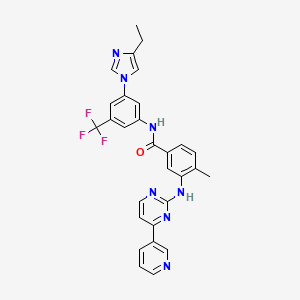

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

![5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B1433726.png)